molecular formula C22H29N3O4S B296814 N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

カタログ番号 B296814
分子量: 431.6 g/mol
InChIキー: JGAKIFANQCXIFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

作用機序

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 inhibits several protein kinases involved in cell proliferation and angiogenesis. It targets RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 also targets VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can limit the blood supply to tumors and prevent their growth and spread.

実験室実験の利点と制限

One advantage of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it has shown promising results in preclinical and clinical studies for the treatment of various types of cancer. Another advantage is that it can be used in combination with other anti-cancer drugs to enhance their efficacy. However, one limitation of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it can have off-target effects on other protein kinases, which can lead to unwanted side effects. Another limitation is that it may not be effective in all types of cancer.

将来の方向性

There are several future directions for the research and development of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006. One direction is to optimize the dosing and administration of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 to minimize side effects and maximize efficacy. Another direction is to study the potential of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 in combination with other anti-cancer drugs and immunotherapies. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer properties of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 and to identify biomarkers that can predict patient response to treatment.

合成法

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is synthesized by a multistep process that involves the reaction of 2,4-dimethyl-5-nitroaniline with sec-butylamine to form N-sec-butyl-2,4-dimethyl-5-nitroaniline. The nitro group is then reduced to an amino group by hydrogenation, and the resulting amine is acetylated with acetic anhydride to form N-sec-butyl-2,4-dimethyl-5-aminoacetanilide. This compound is then reacted with N-methylsulfonyl-2-chloroacetamide to form N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide.

科学的研究の応用

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cell proliferation and angiogenesis. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other anti-cancer drugs.

特性

分子式

C22H29N3O4S

分子量

431.6 g/mol

IUPAC名

N-butan-2-yl-2-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-6-17(4)23-22(27)18-9-7-8-10-19(18)24-21(26)14-25(30(5,28)29)20-12-11-15(2)13-16(20)3/h7-13,17H,6,14H2,1-5H3,(H,23,27)(H,24,26)

InChIキー

JGAKIFANQCXIFH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

正規SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。